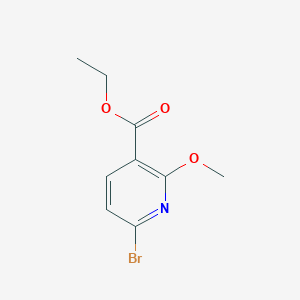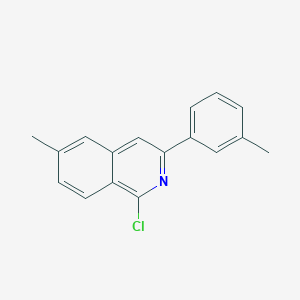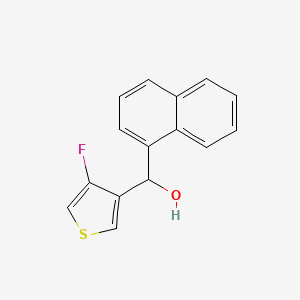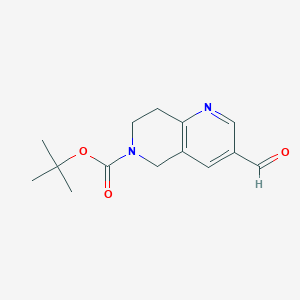
N-(9-Ethyl-9H-purin-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(9-Éthyl-9H-purin-6-yl)benzamide est un composé chimique de formule moléculaire C14H13N5O. Il s'agit d'un dérivé de la purine, un composé organique aromatique hétérocyclique, et du benzamide, un composé organique constitué d'un cycle benzénique lié à un groupe amide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-(9-Éthyl-9H-purin-6-yl)benzamide implique généralement la réaction de la 9-éthyl-9H-purine-6-amine avec le chlorure de benzoyle en présence d'une base telle que la triéthylamine. La réaction est réalisée dans un solvant organique comme le dichlorométhane à température ambiante. Le produit est ensuite purifié en utilisant des techniques standard telles que la recristallisation ou la chromatographie sur colonne.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques du N-(9-Éthyl-9H-purin-6-yl)benzamide ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction, l'utilisation de réacteurs plus grands et l'emploi de techniques de purification industrielles afin d'assurer un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le N-(9-Éthyl-9H-purin-6-yl)benzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Le groupe amide peut participer à des réactions de substitution nucléophile, où des nucléophiles remplacent le groupe amide.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Des nucléophiles tels que des amines ou des alcools en présence d'une base.
Principaux produits formés
Oxydation : Dérivés oxydés du cycle purine.
Réduction : Formes réduites du groupe amide, conduisant potentiellement à des amines.
Substitution : Dérivés du benzamide substitués.
Applications de la recherche scientifique
Le N-(9-Éthyl-9H-purin-6-yl)benzamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment l'inhibition enzymatique et la liaison aux récepteurs.
Médecine : Enquête sur ses effets thérapeutiques potentiels, tels que les activités anticancéreuses et antivirales.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du N-(9-Éthyl-9H-purin-6-yl)benzamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier à ces cibles, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la réplication ou la réparation de l'ADN, exerçant ainsi ses effets anticancéreux.
Applications De Recherche Scientifique
N-(9-Ethyl-9H-purin-6-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(9-Ethyl-9H-purin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its anticancer effects.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(9H-purin-6-yl)benzamide : Un composé similaire sans le groupe éthyle sur le cycle purine.
N-(9-Méthyl-9H-purin-6-yl)benzamide : Un dérivé avec un groupe méthyle au lieu d'un groupe éthyle.
Unicité
Le N-(9-Éthyl-9H-purin-6-yl)benzamide est unique en raison de la présence du groupe éthyle sur le cycle purine, qui peut influencer sa réactivité chimique et son activité biologique. Cette variation structurelle peut entraîner des différences dans la façon dont le composé interagit avec les cibles moléculaires, augmentant potentiellement son potentiel thérapeutique par rapport aux composés similaires.
Propriétés
Numéro CAS |
7280-85-5 |
|---|---|
Formule moléculaire |
C14H13N5O |
Poids moléculaire |
267.29 g/mol |
Nom IUPAC |
N-(9-ethylpurin-6-yl)benzamide |
InChI |
InChI=1S/C14H13N5O/c1-2-19-9-17-11-12(15-8-16-13(11)19)18-14(20)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,15,16,18,20) |
Clé InChI |
XQRVASJNAVNBEO-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(4-Methoxyphenyl)-4H-1-benzopyran-3-yl]methanol](/img/structure/B11855685.png)
![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}glycine](/img/structure/B11855690.png)



![2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B11855720.png)







